

# Validating 93-O17O for In Vivo Genome Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented potential for treating genetic diseases. However, the safe and efficient in vivo delivery of genome editing components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a promising non-viral delivery platform. This guide provides a comparative analysis of the lipidoid **93-O17O** for in vivo genome editing, benchmarking its performance against other leading LNP systems and alternative delivery technologies.

## **Executive Summary**

Lipidoid **93-O17O** belongs to a class of imidazole-containing ionizable lipids designed for the in vivo delivery of nucleic acids. While direct quantitative data for **93-O17O** in CRISPR-Cas9 mediated in vivo genome editing is emerging, a closely related variant, 93-O17S, has demonstrated successful in vivo delivery of mRNA to T-lymphocytes, achieving up to 8.2% gene recombination.[1][2][3] This guide leverages this data as a proxy for the potential of the **93-O17O** lipidoid family in genome editing applications and compares it with other well-characterized LNP systems that have shown high editing efficiencies in vivo, primarily in hepatocytes.

# Comparative Performance of In Vivo Genome Editing Delivery Systems







The following table summarizes the quantitative performance of various LNP-based systems for in vivo genome editing. It is important to note that editing efficiency is highly dependent on the target organ, cell type, dosage, and the nature of the genetic modification.



| Delivery<br>System                     | Lipidoid/<br>Lipid<br>Composit<br>ion                     | Cargo                   | Target<br>Organ/Ce<br>II Type | In Vivo<br>Editing<br>Efficiency         | Off-Target<br>Effects                                                             | Referenc<br>e |
|----------------------------------------|-----------------------------------------------------------|-------------------------|-------------------------------|------------------------------------------|-----------------------------------------------------------------------------------|---------------|
| 93-O17S<br>(proxy for<br>93-O17O)      | Imidazole-<br>containing<br>lipidoid                      | Cre mRNA                | T-<br>lymphocyte<br>s         | 8.2% gene recombinat ion                 | Not<br>reported                                                                   | [1][2][3]     |
| Optimized<br>LNP                       | lonizable lipid, DOPE, Cholesterol , PEG-lipid            | Cas9<br>mRNA &<br>sgRNA | Hepatocyte<br>s               | ~60% gene<br>knock-out                   | Not<br>reported                                                                   | [4][5]        |
| LNP-<br>CRISPR-<br>mHao1               | Proprietary<br>ionizable<br>lipid                         | Cas9<br>mRNA &<br>sgRNA | Hepatocyte<br>s               | Up to<br>75.31%                          | Minimal                                                                           | [6]           |
| Bioreducibl<br>e LNP                   | 306-O12B<br>lipidoid                                      | Cas9<br>mRNA &<br>sgRNA | Hepatocyte<br>s               | >70%<br>reduction<br>in serum<br>protein | No<br>evidence of<br>off-target<br>mutagenes<br>is at top 9<br>predicted<br>sites | [7]           |
| LNP-<br>CRISPR-<br>mAT                 | 246C10 ionizable lipid, DOPE, Cholesterol , PEG- ceramide | Cas9<br>mRNA &<br>sgRNA | Hepatocyte<br>s               | 22-38%<br>indels                         | Not<br>reported                                                                   | [8]           |
| Adeno-<br>Associated<br>Virus<br>(AAV) | Viral vector                                              | Cas9 &<br>sgRNA         | Striatal<br>neurons           | ~6% indels                               | No off-<br>target<br>effects<br>observed<br>at top 10                             | [9]           |



predicted sites

# Mechanism of Action: LNP-Mediated CRISPR-Cas9 Delivery

Lipid nanoparticles encapsulate and protect the CRISPR-Cas9 components (typically Cas9 mRNA and a single guide RNA) during systemic circulation. The process of LNP-mediated delivery and subsequent genome editing is illustrated in the following workflow.





Click to download full resolution via product page

Caption: Workflow of LNP-mediated in vivo genome editing.



# Experimental Protocols Formulation of 93-O17O-like Lipid Nanoparticles for In Vivo Delivery

This protocol is adapted from methodologies used for formulating lipid nanoparticles for in vivo nucleic acid delivery.

#### Materials:

- Imidazole-containing ionizable lipidoid (e.g., 93-O17S)
- Dioleoylphosphatidylethanolamine (DOPE)
- Cholesterol
- DSPE-PEG
- Cas9 mRNA
- Single guide RNA (sgRNA)
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

#### Procedure:

- Prepare Lipid Solution: Dissolve the imidazole-containing lipidoid, DOPE, cholesterol, and DSPE-PEG in ethanol at a specific molar ratio.
- Prepare RNA Solution: Dissolve Cas9 mRNA and sgRNA in a 10 mM citrate buffer (pH 3.0).
   The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.



- Microfluidic Mixing: Use a microfluidic mixing system to combine the lipid-ethanol solution with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering and a nucleic acid quantification assay.

### In Vivo Administration and Validation of Genome Editing

This protocol outlines the general steps for administering LNP-formulated CRISPR-Cas9 components to mice and validating the editing efficiency.

#### Animal Model:

 Appropriate mouse model for the disease of interest or a reporter mouse line (e.g., Cre-loxP tdTomato reporter mice for validating Cre mRNA delivery).

#### Procedure:

- Administration: Administer the LNP-encapsulated CRISPR-Cas9 components to the mice via intravenous (IV) injection. The dosage will depend on the specific LNP formulation and the target organ.
- Tissue Harvest: At a predetermined time point post-injection (e.g., 7-14 days), harvest the target organs or tissues.
- Genomic DNA Extraction: Extract genomic DNA from the harvested tissues.
- PCR Amplification: Amplify the target genomic locus using high-fidelity DNA polymerase.
- Assessment of Editing Efficiency:
  - Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the sequencing chromatograms using tools like Tracking of Indels by Decomposition (TIDE) or



Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions (indels).

- Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis, perform deep sequencing of the target locus to identify and quantify all editing events, including low-frequency indels.
- Off-Target Analysis:
  - In Silico Prediction: Use computational tools to predict potential off-target sites in the genome.
  - NGS of Predicted Sites: Amplify and sequence the top-predicted off-target sites from the genomic DNA of treated animals to assess for any unintended editing.
  - Unbiased Methods: Employ unbiased methods like GUIDE-seq or CIRCLE-seq to identify off-target events genome-wide.

# Alternative In Vivo Genome Editing Delivery Systems

While LNPs represent a leading platform for non-viral in vivo genome editing, several other methods are being actively investigated and utilized.



| Polymeric Nanop | particles | - Tunable properties - Can be designed for specific targeting - Lower efficiency than viral vectors |  |  |
|-----------------|-----------|-----------------------------------------------------------------------------------------------------|--|--|
|                 |           |                                                                                                     |  |  |
|                 |           |                                                                                                     |  |  |

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. News: Single-Dose Therapeutic Genome Editing Using Lipid Nanoparticles Shows Promise in Mouse Models of Rare Metabolic Disease - CRISPR Medicine



[crisprmedicinenews.com]

- 7. dspace.mit.edu [dspace.mit.edu]
- 8. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo delivery of CRISPR-Cas9 genome editing components for therapeutic applications
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating 93-O17O for In Vivo Genome Editing: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576624#validation-of-93-o17o-for-in-vivo-genome-editing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com